molecular formula C12H10O5 B1360361 7-(Carboxymethoxy)-4-methylcoumarin CAS No. 64700-15-8

7-(Carboxymethoxy)-4-methylcoumarin

Cat. No.: B1360361
CAS No.: 64700-15-8
M. Wt: 234.2 g/mol
InChI Key: SGCOMUOACCXIKH-UHFFFAOYSA-N
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Description

7-(Carboxymethoxy)-4-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a carboxymethoxy group at the 7th position and a methyl group at the 4th position on the coumarin backbone. It is known for its fluorescent properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Carboxymethoxy)-4-methylcoumarin typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylcoumarin.

    Carboxymethoxylation: The introduction of the carboxymethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 4-methylcoumarin with a suitable carboxymethylating agent, such as chloroacetic acid, in the presence of a base like sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-(Carboxymethoxy)-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxymethoxy group to a hydroxymethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-(Carboxymethoxy)-4-methylcoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in various chemical assays and analytical techniques.

    Biology: The compound’s fluorescence properties make it useful in imaging and tracking biological processes.

    Medicine: It is employed in the development of diagnostic tools and therapeutic agents.

    Industry: The compound is used in the production of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism by which 7-(Carboxymethoxy)-4-methylcoumarin exerts its effects is primarily through its interaction with light. Upon exposure to ultraviolet or visible light, the compound absorbs energy and emits fluorescence. This property is utilized in various applications, including fluorescence microscopy and spectroscopy. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.

Comparison with Similar Compounds

  • 7-(Carboxymethoxy)-6-hydroxyquinolin-1-ium-3-sulfonate
  • 5-amino-7-(carboxymethoxy)-6-hydroxyquinolin-1-ium-3-sulfonate
  • 7-(Carboxymethoxy)-5,6-dihydroxyquinolin-1-ium-3-sulfonate

Comparison: Compared to these similar compounds, 7-(Carboxymethoxy)-4-methylcoumarin is unique due to its specific substitution pattern on the coumarin backbone, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring precise fluorescence characteristics.

Properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCOMUOACCXIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215033
Record name Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64700-15-8
Record name Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Carboxymethoxy)-4-methylcoumarin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 7-(Carboxymethoxy)-4-methylcoumarin interact with biological systems, and what are the downstream effects?

A1: While specific downstream effects haven't been extensively detailed in the provided research, one study demonstrated that CMMC, gibberellic acid, and their europium complexes were tested for DNA cleavage properties using gel electrophoresis. [] This suggests that CMMC, particularly when complexed with metals, may interact with DNA and potentially impact its integrity. Further research is needed to fully elucidate the specific interactions and downstream consequences.

Q2: What are the structural characteristics of this compound?

A2: While the provided research doesn't explicitly state the molecular formula and weight, based on its name and structure, this compound can be deduced to have the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol. The research does highlight the presence of specific functional groups within its structure, such as the carbonyl group in the coumarin ring and the carboxymethoxy group at the 7th position, which are likely key to its chemical reactivity and potential biological activities. [, ]

Q3: How is this compound used in computational chemistry and modeling?

A3: One study employed a "tandem" of four linear functions of topological graph-theoretical descriptors to create an antiviral activity model. [] This model successfully identified the anti-herpes activity of various known compounds, including CMMC. This highlights the potential of computational approaches for predicting the biological activity of CMMC and its derivatives.

Q4: Has research investigated the stability and formulation of this compound?

A4: While the provided research does not directly investigate the stability and formulation of CMMC, one study describes two efficient syntheses of a CMMC derivative, 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin. [] This suggests that modifications to the CMMC structure are possible and may be explored to potentially improve stability or other relevant pharmaceutical properties.

Q5: What analytical methods and techniques are used to study this compound?

A5: Several analytical techniques have been employed to study CMMC and its interactions. Electroanalytical techniques, including cyclic voltammetry (CV) and differential pulse (DP), were used to confirm the formation of CMMC complexes with europium and DNA. [] Fluorescence spectroscopy was also employed to investigate the interaction of europium-CMMC complexes with 5'-GMP, providing insights into binding affinities and stoichiometries. [] Additionally, pH-potentiometric methods were utilized to study the formation of various binary and ternary complexes involving CMMC. [, ] These diverse techniques highlight the multi-faceted approach required to fully understand the chemical behavior and biological interactions of CMMC.

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